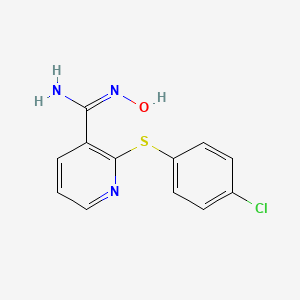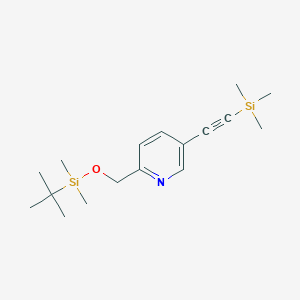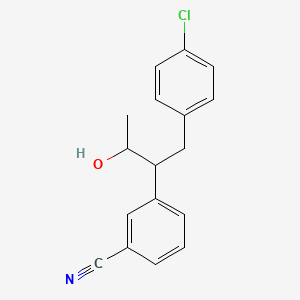
4-(4-Chlorophenyl)-3-(3-cyanophenyl)-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-3-(3-cyanophenyl)-2-butanol is an organic compound with a complex structure, featuring both chlorophenyl and cyanophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-(3-cyanophenyl)-2-butanol typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where a chlorophenyl group is introduced to a butanol backbone. This is followed by the introduction of a cyanophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)-3-(3-cyanophenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 4-(4-Chlorophenyl)-3-(3-cyanophenyl)-2-butanone.
Reduction: Formation of 4-(4-Chlorophenyl)-3-(3-aminophenyl)-2-butanol.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
4-(4-Chlorophenyl)-3-(3-cyanophenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-3-(3-cyanophenyl)-2-butanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)-3-phenyl-2-butanol: Lacks the cyanophenyl group, resulting in different chemical properties.
4-(4-Bromophenyl)-3-(3-cyanophenyl)-2-butanol: Similar structure but with a bromine atom instead of chlorine, affecting reactivity.
4-(4-Chlorophenyl)-3-(3-nitrophenyl)-2-butanol: Contains a nitro group instead of a cyano group, leading to different biological activities.
Uniqueness
4-(4-Chlorophenyl)-3-(3-cyanophenyl)-2-butanol is unique due to the presence of both chlorophenyl and cyanophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications.
属性
分子式 |
C17H16ClNO |
|---|---|
分子量 |
285.8 g/mol |
IUPAC 名称 |
3-[1-(4-chlorophenyl)-3-hydroxybutan-2-yl]benzonitrile |
InChI |
InChI=1S/C17H16ClNO/c1-12(20)17(10-13-5-7-16(18)8-6-13)15-4-2-3-14(9-15)11-19/h2-9,12,17,20H,10H2,1H3 |
InChI 键 |
ZZKVEFYFXLIAQY-UHFFFAOYSA-N |
规范 SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
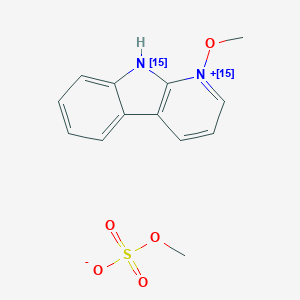

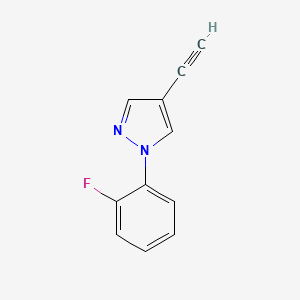




![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)



